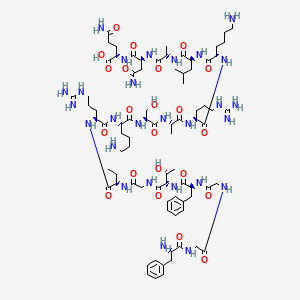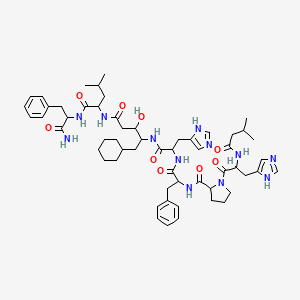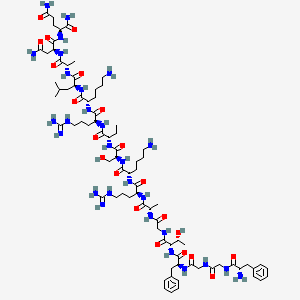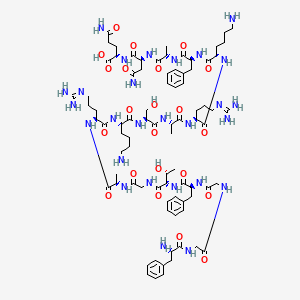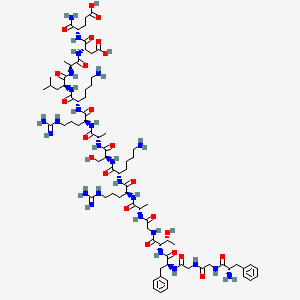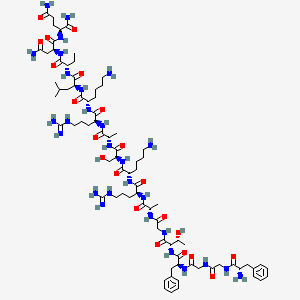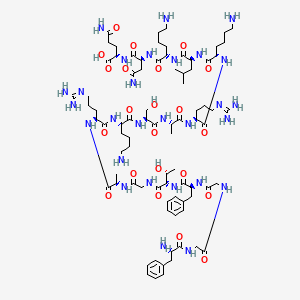
Fggftgarksarklknq
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fggftgarksarklknq: is a synthetic compound that has garnered attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by its complex molecular structure, which contributes to its diverse reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fggftgarksarklknq typically involves a multi-step process that requires precise control over reaction conditions. The initial step often involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include functional group modifications, such as halogenation or alkylation, to introduce specific reactive sites on the molecule. The final product is usually purified through techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process often includes rigorous quality control measures to ensure consistency and safety. Industrial synthesis may also incorporate green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Fggftgarksarklknq undergoes a variety of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the molecule. Reagents such as sodium hydroxide or ammonia are often used.
Common Reagents and Conditions
The reactions involving this compound generally require controlled conditions, including specific temperatures, pH levels, and solvents. For example, oxidation reactions may be carried out in acidic or basic media, while substitution reactions often require aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized forms of this compound, while substitution reactions can produce a range of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Fggftgarksarklknq has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: this compound is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Fggftgarksarklknq involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inducing conformational changes that alter their activity. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biochemical effect. The pathways involved often include signal transduction mechanisms and metabolic processes.
Propiedades
Fórmula molecular |
C82H136N28O22 |
|---|---|
Peso molecular |
1866.1 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C82H136N28O22/c1-44(2)36-57(75(126)105-52(25-13-16-32-84)73(124)108-59(39-62(88)114)76(127)106-56(80(131)132)29-30-61(87)113)107-72(123)51(24-12-15-31-83)103-71(122)55(28-19-35-94-82(91)92)102-68(119)46(4)99-78(129)60(43-111)109-74(125)53(26-14-17-33-85)104-70(121)54(27-18-34-93-81(89)90)101-67(118)45(3)98-64(116)42-97-79(130)66(47(5)112)110-77(128)58(38-49-22-10-7-11-23-49)100-65(117)41-95-63(115)40-96-69(120)50(86)37-48-20-8-6-9-21-48/h6-11,20-23,44-47,50-60,66,111-112H,12-19,24-43,83-86H2,1-5H3,(H2,87,113)(H2,88,114)(H,95,115)(H,96,120)(H,97,130)(H,98,116)(H,99,129)(H,100,117)(H,101,118)(H,102,119)(H,103,122)(H,104,121)(H,105,126)(H,106,127)(H,107,123)(H,108,124)(H,109,125)(H,110,128)(H,131,132)(H4,89,90,93)(H4,91,92,94)/t45-,46-,47+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-/m0/s1 |
Clave InChI |
PODXIWAAMNUDTK-WBMOPDPASA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-2-[[2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[5-(diaminomethylideneamino)-2-(2-ethylbutanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide](/img/structure/B10848578.png)
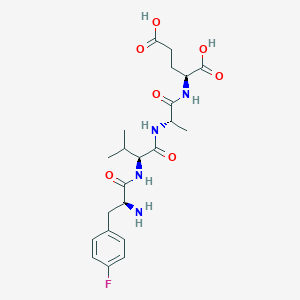
![7-[3-(benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10848588.png)
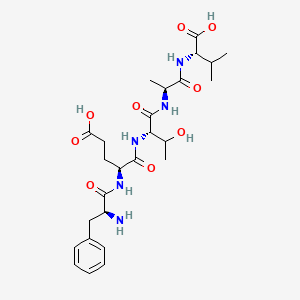
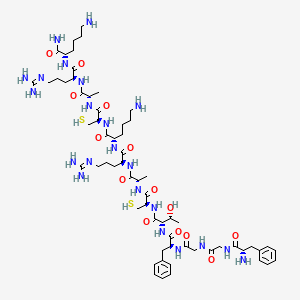
![amino 3-(2-methoxyethoxy)-5',5',13-trimethyl-6'-oxospiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxane]-2-carboxylate](/img/structure/B10848606.png)
